Methyl 8-(tert-butyl)-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as imidazo[1,2-a]pyridine derivatives, has been reported. For instance, two new imidazo[1,2-a]pyridine-8-carboxylates were synthesized and characterized by 1H NMR, 13C NMR, HRMS, and single crystal-XRD techniques . Another synthesis method involved the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 8-(tert-butyl)-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate” are not documented, related compounds have been studied. For example, imidazo[1,2-a]pyridine derivatives have shown potential for chelation with transition metal ions . Additionally, [3 + n] cycloaddition reactions have been used in the synthesis of pyridazine derivatives .Scientific Research Applications
Role in Inflammation
Protease-activated receptor 2 (PAR2), which PAR-2-IN-1 targets, plays a significant role in inflammation . The activation of PAR2 leads to the induction of the Ca 2+ /inositol 1,4,5-trisphosphate (IP 3)/PKC signaling axis . This suggests that PAR-2-IN-1 could potentially be used in the treatment of inflammatory conditions.
Potential Anticancer Applications
Some compounds similar to PAR-2-IN-1 have shown significant antitumor activity . Given the structural similarities, it’s possible that PAR-2-IN-1 could also have potential anticancer applications.
Role in Immune Response
PAR2 is expressed in many cell types, including immune cells . This suggests that PAR-2-IN-1 could potentially play a role in modulating immune responses.
Potential Antifungal Activity
Similar to its potential anticancer applications, some compounds similar to PAR-2-IN-1 have shown moderate antifungal activity . This suggests a potential application of PAR-2-IN-1 in antifungal treatments.
Role in Epithelial Cell Regulation
PAR2 is also expressed in epithelial cells of various tissues . This suggests that PAR-2-IN-1 could potentially be used in treatments involving the regulation of epithelial cells.
Role in Neurological Processes
PAR2 plays a role in neuronal cells to regulate physiological and pathophysiological processes . This suggests that PAR-2-IN-1 could potentially be used in treatments for neurological conditions.
Mechanism of Action
Mode of Action
Similar compounds, such as imidazo[1,2-a]pyridine derivatives, have been shown to have excellent potential for chelation with transition metal ions
Biochemical Pathways
Compounds with similar structures have been shown to interact with transition metal ions, suggesting that par-2-in-1 may influence pathways involving these ions .
Result of Action
Similar compounds have been shown to have potential biological activity, suggesting that par-2-in-1 may have similar effects .
Action Environment
Environmental conditions can significantly impact the effectiveness of similar compounds .
properties
IUPAC Name |
methyl 8-tert-butyl-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O2/c1-12(2,3)7-5-9(13)15-16-6-8(11(17)18-4)14-10(7)16/h5-6H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYKWCFRPDFUQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NN2C1=NC(=C2)C(=O)OC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 8-(tert-butyl)-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate |
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